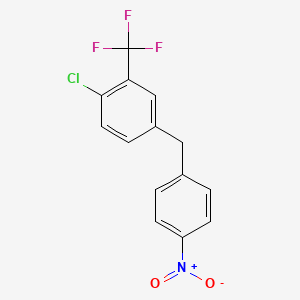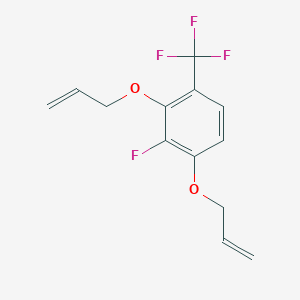
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane, also known as NCP-CTFM, is a type of organofluorine compound with a variety of uses in scientific research. It is an important component in a number of synthetic pathways, and is used in the synthesis of pharmaceuticals, pesticides, and other materials. It is also used in the development of new materials and technologies.
科学研究应用
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane is used in a variety of scientific research applications. It is used as a starting material for the synthesis of pharmaceuticals, such as antifungal and antiviral drugs. It is also used in the synthesis of pesticides, herbicides, and other agricultural chemicals. In addition, this compound is used in the development of new materials, such as polymers and nanomaterials.
作用机制
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane acts as an inhibitor of enzymes involved in the synthesis of fatty acids. It is believed that this compound binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. This results in the inhibition of fatty acid synthesis, leading to a decrease in the production of fatty acids.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to inhibit the synthesis of fatty acids, leading to a decrease in the production of fatty acids. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, resulting in a decrease in protein synthesis. In addition, this compound has been shown to have an effect on the metabolism of lipids, leading to a decrease in the production of lipids.
实验室实验的优点和局限性
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a viable option for lab experiments. Another advantage is that it is relatively stable, making it suitable for long-term storage. However, this compound is toxic, and should be handled with care. Additionally, it is relatively expensive, making it a less cost-effective option for lab experiments.
未来方向
There are a number of potential future directions for the use of (4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane in scientific research. One potential direction is the development of new materials, such as polymers and nanomaterials, using this compound as a starting material. Additionally, this compound could be used to develop new pharmaceuticals, such as antifungal and antiviral drugs. Additionally, this compound could be used to develop new pesticides, herbicides, and other agricultural chemicals. Finally, this compound could be used to develop new technologies, such as sensors and medical devices.
合成方法
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane can be synthesized via a two-step process involving the reaction of 4-nitrophenol with 4'-chloro-3'-trifluoromethylphenyl bromide. The first step involves the reaction of 4-nitrophenol with 4'-chloro-3'-trifluoromethylphenyl bromide in the presence of a base, such as sodium hydroxide, to form an intermediate compound. The second step involves the reduction of the intermediate compound with a reducing agent, such as sodium borohydride, to form this compound.
属性
IUPAC Name |
1-chloro-4-[(4-nitrophenyl)methyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-13-6-3-10(8-12(13)14(16,17)18)7-9-1-4-11(5-2-9)19(20)21/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMYAHOSUXSDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)